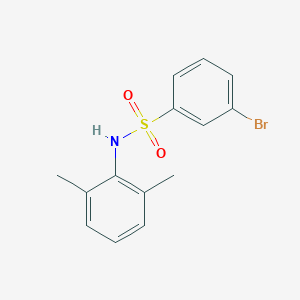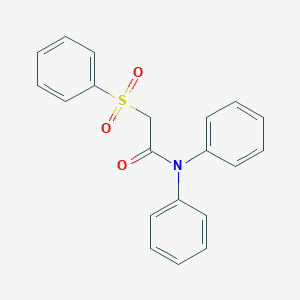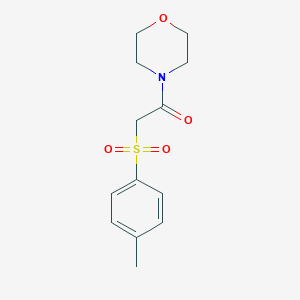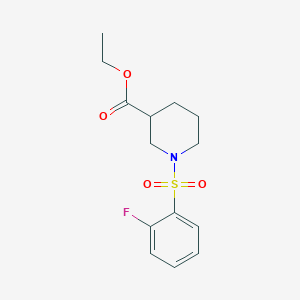![molecular formula C19H17N5O4S2 B262915 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is also known as CSN6i and is a potent inhibitor of the COP9 signalosome, which is a protein complex involved in regulating various cellular processes.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide involves the inhibition of the COP9 signalosome. This protein complex is involved in regulating various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of the COP9 signalosome by CSN6i leads to the accumulation of proteins that are targeted for degradation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide in lab experiments include its potent inhibition of the COP9 signalosome, which makes it a valuable tool for studying the role of this protein complex in various cellular processes. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of the COP9 signalosome. Additionally, further studies are needed to determine the safety and efficacy of CSN6i in vivo and to investigate its potential use in combination with other therapies for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide involves several steps. The first step is the synthesis of 4-nitrobenzenesulfonamide, which is then converted to 4-amino-N-(4-nitrophenyl)benzenesulfonamide. This compound is then reacted with 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)chloride to obtain this compound.
Applications De Recherche Scientifique
4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied for its potential applications in drug development. It has been shown to inhibit the growth of cancer cells and has been proposed as a potential therapeutic target for various types of cancer. Additionally, it has been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
Propriétés
Formule moléculaire |
C19H17N5O4S2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H17N5O4S2/c1-13-11-14(2)22-19(21-13)24-30(27,28)18-9-5-16(6-10-18)23-29(25,26)17-7-3-15(12-20)4-8-17/h3-11,23H,1-2H3,(H,21,22,24) |
Clé InChI |
IAQYZYGKIMQFIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)C |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)


![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)

![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
